molecular formula C7H12F3NO B14863786 [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol

[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol

Cat. No.: B14863786
M. Wt: 183.17 g/mol
InChI Key: DWDSSOCFCNITEP-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, which is further connected to a methanol group. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Reduced derivatives of the trifluoroethyl group

    Substitution: Substituted derivatives at the trifluoroethyl group

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group makes it a valuable intermediate in the development of fluorinated compounds .

Biology: In biological research, this compound is studied for its potential effects on biological systems. Its trifluoroethyl group can interact with biological molecules, making it a candidate for drug development and biochemical studies .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can form strong interactions with proteins and enzymes, affecting their function. This interaction can lead to changes in biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, this compound is unique due to its specific stereochemistry and the presence of the trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-3-1-2-6(11)4-12/h6,12H,1-5H2

InChI Key

DWDSSOCFCNITEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC(F)(F)F)CO

Origin of Product

United States

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